molecular formula C9H7N5O4 B5862262 4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione

4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione

Cat. No.: B5862262
M. Wt: 249.18 g/mol
InChI Key: SACXHUJMDZHPBE-BJMVGYQFSA-N
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Description

4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione is a heterocyclic compound that contains a triazolidine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-nitrobenzaldehyde with 1,2,4-triazolidine-3,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The triazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-methylphenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione
  • 4-[(E)-(4-chlorophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione
  • 4-[(E)-(4-fluorophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione

Uniqueness

4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(E)-(4-nitrophenyl)methylideneamino]-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O4/c15-8-11-12-9(16)13(8)10-5-6-1-3-7(4-2-6)14(17)18/h1-5H,(H,11,15)(H,12,16)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACXHUJMDZHPBE-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=O)NNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=O)NNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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